molecular formula C7H7F2NO B1311183 2,2-Difluoro-2-(pyridin-2-YL)ethanol CAS No. 267875-65-0

2,2-Difluoro-2-(pyridin-2-YL)ethanol

Cat. No.: B1311183
CAS No.: 267875-65-0
M. Wt: 159.13 g/mol
InChI Key: RTZZBUQTHNQTSR-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(pyridin-2-YL)ethanol is a useful research compound. Its molecular formula is C7H7F2NO and its molecular weight is 159.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Protecting Group for Carboxylic Acids

2-(Pyridin-2-yl)ethanol has been identified as a viable protecting group for methacrylic acid (MAA), which can be selectively removed after polymerization either chemically under alkaline conditions or thermally at or above 110 °C. This property makes it an attractive candidate for use in polymer chemistry, particularly due to its stability under acidic conditions and resistance to catalytic hydrogenolysis. Its application facilitates the synthesis, purification, and polymerization of monomers into homopolymers and diblock copolymers, offering a cost-effective and commercially viable option for the polymer community (Elladiou & Patrickios, 2012).

Intermediate in Synthesis Reactions

Research into the reaction of β-diketone and monosubstituted hydrazine has led to the identification of 2-(2-hydroxyethyl)-3-pyridin-2-yl-5-trifluoromethyl-4,5-dihydropyrazole as a new intermediate. This finding is significant for the synthesis of pyrazole derivatives, offering insights into the structural characterization of compounds and potentially impacting the development of novel chemical entities (Montoya et al., 2007).

Catalysis and Complexation

The reaction between 2-[2-(aminoethyl)amino]ethanol and pyridine-2-carbaldehyde demonstrated the formation of complexes with copper(II) and cadmium(II) chlorides, highlighting its role in catalysis and complexation. This research provides a foundation for the development of metal-organic frameworks and coordination compounds, which are crucial in catalysis, material science, and pharmaceuticals (Mardani et al., 2019).

Green Chemistry Applications

A study on the eco-friendly synthesis of pyridines via rhodium-catalyzed cyclization of diynes with oximes used ethanol as a green reaction medium. This approach aligns with the principles of green chemistry, emphasizing the reduction of pollution and the use of environmentally benign solvents. It showcases the potential of 2,2-Difluoro-2-(pyridin-2-yl)ethanol derivatives in sustainable chemical synthesis processes (Xu et al., 2015).

Novel Complexes and Ligands

The synthesis of new families of Ru complexes for water oxidation, utilizing pyridine-based ligands, illustrates the application of this compound derivatives in the development of catalysts for energy conversion. Such complexes play a crucial role in advancing renewable energy technologies, particularly in the field of water splitting (Zong & Thummel, 2005).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, H319, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2,2-difluoro-2-pyridin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-7(9,5-11)6-3-1-2-4-10-6/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZZBUQTHNQTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433096
Record name 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267875-65-0
Record name 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl difluoro(pyridin-2-yl)acetate (G) obtained in step 1 (20 g) and 120 mL of ethanol were added, and 4 g of sodium borohydride was added to the reaction mixture over a period of 30 minutes at 0-5° C. The reaction mixture was stirred for 1 hour at 0-10° C. After completion of the reaction, the RM was quenched by adding saturated ammonium chloride solution at 0-5° C. and the volume of reaction mixture was reduced to half by distilling under vacuum. The solution was basified with 50% NaOH solution and extracted with MTBE. The organic layer was washed with a brine solution, dried over sodium sulphate and distilled under vacuum. The crude material was dissolved in 40 mL MTBE, 70 mL of n-hexane at 0-10° C. was added, and the RM was stirred for 30 minutes. The solid obtained was filtered and washed with hexane, resulting in pure product. (Yield=11 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 0° C. stirred solution of 3.97 g (19.7 mmol) of ethyl 2-pyridyldifluoroacetate (prepared according to T. Taguchi, et al., Tetrahedron Lett. 1986, 27, 6103) in 40 mL of methanol was added 757 mg (20 mmol) of sodium borohydride in several portions. After stirring for 0.5 h, the cold bath was removed, and stirring continued another 0.5 h. The reaction was quenched with 2M HCl, and the solvents removed under reduced pressure. The residue was partitioned between ether and 10% Na2CO3, the aqueous layer extracted with several portions of ether and the combined organic layers washed with brine, dried over MgSO4 and the solvents removed to give 2.97 g of a yellow oil that was chromatographed on 65 g of fine SiO2 using 99:1 to 97:3 CH2—Cl2-CH3OH to give the title compound as an almost colorless solid:
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
757 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 19.5 g (97 mmol) of difluoro-pyridin-2-yl-acetic acid ethyl ester in 200 mL of absolute ethanol at 0° C. was added 4.42 g (116 mmol) of sodium borohydride in small portions. After 30 min, the reaction was quenched by the addition of 50 mL of sat. NH4Cl. The reaction mixture was concentrated at reduced pressure and the residue partitioned between 500 mL of ethyl acetate and sat. NaHCO3. The organic layer was washed with water, brine, and dried over Na2SO4 and concentrated at reduced pressure to give a brown oil that was purified on SiO2 (10×17 cm) using 1:1 EtOAc-hexane. After re-chromatographing the mixed fractions, all clean fractions were combined and concentrated at reduced pressure, giving the product as a beige crystalline solid: 1H NMR (CDCl3) δ 3.6 (t, 1H), 4.17–4.3 (m, 2H), 7.4–7.45 (m, 1H), 7.73 (d, 1H), 7.84–7.91 (m, 1H), 8.61 (d, 1H).
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(pyridin-2-YL)ethanol
Reactant of Route 2
2,2-Difluoro-2-(pyridin-2-YL)ethanol
Reactant of Route 3
2,2-Difluoro-2-(pyridin-2-YL)ethanol
Reactant of Route 4
2,2-Difluoro-2-(pyridin-2-YL)ethanol
Reactant of Route 5
2,2-Difluoro-2-(pyridin-2-YL)ethanol
Reactant of Route 6
Reactant of Route 6
2,2-Difluoro-2-(pyridin-2-YL)ethanol

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